N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features both indole and chromene moieties. Indole derivatives are known for their significant biological activities, while chromene derivatives are recognized for their diverse pharmacological properties. This compound, therefore, holds potential for various scientific and medicinal applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the indole and chromene intermediates. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The chromene moiety can be synthesized through the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the chromene moiety can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom in the indole moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include indole-2,3-dione derivatives from oxidation, alcohol derivatives from reduction, and various substituted indole derivatives from substitution reactions .
Scientific Research Applications
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity . The chromene moiety can also interact with different biological targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole and chromene derivatives, such as:
Properties
Molecular Formula |
C22H19FN2O4 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C22H19FN2O4/c1-12-15(16-11-14(23)6-7-18(16)25-12)8-9-24-21(26)17-10-13-4-3-5-19(28-2)20(13)29-22(17)27/h3-7,10-11,25H,8-9H2,1-2H3,(H,24,26) |
InChI Key |
JONPXIJNJRWSOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Origin of Product |
United States |
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